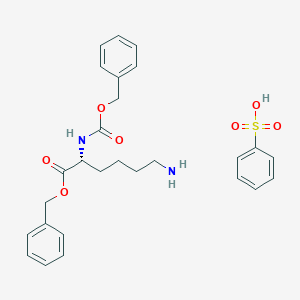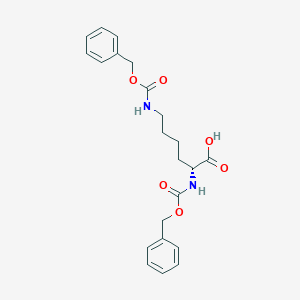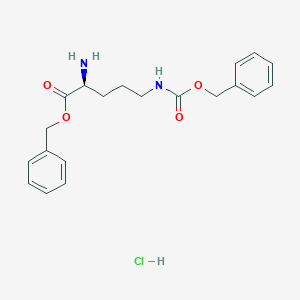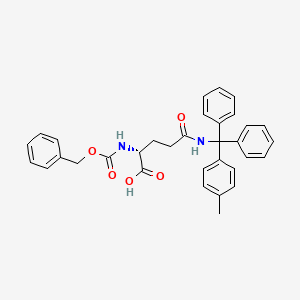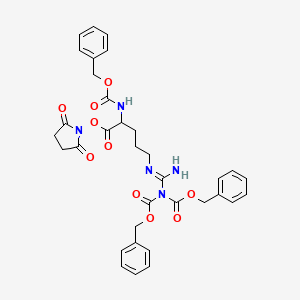
(s)-2-(Méthylamino)propanoate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(s)-Methyl 2-(methylamino)propanoate is a useful research compound. Its molecular formula is C5H11NO2 and its molecular weight is 117.15. The purity is usually 95%.
BenchChem offers high-quality (s)-Methyl 2-(methylamino)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (s)-Methyl 2-(methylamino)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacologie
En pharmacologie, le (s)-2-(Méthylamino)propanoate de méthyle est utilisé dans la synthèse d'ingrédients pharmaceutiques actifs (API). Il sert de bloc de construction pour des composés ayant des effets thérapeutiques potentiels. Par exemple, il peut être utilisé pour créer des molécules qui ciblent des récepteurs ou des enzymes spécifiques dans l'organisme, contribuant ainsi au développement de nouveaux médicaments {svg_1}.
Biochimie
Les biochimistes utilisent le this compound dans les études enzymatiques et l'analyse des voies métaboliques. Il peut agir comme un substrat ou un inhibiteur dans les réactions enzymatiques, ce qui permet d'élucider la fonction des enzymes et leur rôle dans divers processus biologiques {svg_2}.
Synthèse organique
Ce composé est un réactif précieux en synthèse organique, où il est impliqué dans la création de molécules organiques complexes. Il peut subir diverses réactions chimiques, notamment l'alkylation, l'acylation et la condensation, ce qui en fait un outil polyvalent pour la construction de liaisons carbone-azote essentielles en chimie organique {svg_3}.
Chimie médicinale
En chimie médicinale, le this compound est utilisé pour concevoir et optimiser les candidats médicaments. Sa flexibilité structurale permet la modification de composés de tête, améliorant leurs propriétés pharmacocinétiques et pharmacodynamiques {svg_4}.
Développement de médicaments
Pendant le développement de médicaments, les dérivés de ce composé sont étudiés pour leurs propriétés pharmacologiques. Il peut faire partie des banques de composés criblées pour leur activité contre diverses maladies, jouant ainsi un rôle dans les premières étapes de la découverte de médicaments {svg_5}.
Recherche chimique
Les chercheurs utilisent le this compound en recherche chimique pour étudier les mécanismes de réaction et la cinétique. Sa réactivité peut fournir des informations sur de nouvelles méthodes de synthèse et des voies réactionnelles qui peuvent être appliquées au développement de nouveaux matériaux et produits chimiques {svg_6}.
Chimie analytique
En chimie analytique, les dérivés du this compound peuvent être utilisés comme étalons ou réactifs en chromatographie et spectroscopie. Ces applications sont essentielles pour l'analyse qualitative et quantitative des substances dans divers échantillons {svg_7}.
Sciences de l'environnement
Enfin, le this compound et ses analogues peuvent être étudiés pour leur impact environnemental. Comprendre leurs voies de dégradation et leur persistance dans les écosystèmes est essentiel pour évaluer les risques environnementaux potentiels et développer des stratégies de lutte contre la pollution {svg_8}.
Mécanisme D'action
Target of Action
Similar compounds such as monoamine oxidase inhibitors (maois) have been shown to target monoamine oxidase (mao) enzymes . These enzymes play a crucial role in the degradation of monoamines, which are neurotransmitters like dopamine, serotonin, and norepinephrine .
Mode of Action
MAOIs, for instance, inhibit the activity of MAO enzymes, leading to an increase in the levels of monoamines . This results in enhanced neurotransmission, which can have various effects depending on the specific neurotransmitter’s function .
Biochemical Pathways
Maois are known to influence the metabolic pathways of monoamines . By inhibiting MAO enzymes, these drugs prevent the breakdown of monoamines, thereby affecting the biochemical pathways these neurotransmitters are involved in .
Pharmacokinetics
Similar compounds like bmaa have been studied, and it was found that they can be rapidly eliminated by the body, with a half-life of approximately 1 day . The bioavailability of such compounds can be influenced by factors like the method of administration and the presence of certain physiological barriers like the blood-brain barrier .
Result of Action
The inhibition of mao enzymes by maois can lead to increased levels of monoamines in the synaptic cleft, enhancing neurotransmission . This can result in various physiological effects, depending on the specific neurotransmitter’s role.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (S)-Methyl 2-(methylamino)propanoate. For instance, factors like pH can affect the stability and activity of the compound . Additionally, the presence of other substances in the environment, such as other drugs or chemicals, can potentially interact with the compound, influencing its action and efficacy .
Analyse Biochimique
Biochemical Properties
(s)-Methyl 2-(methylamino)propanoate plays a vital role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with enzymes such as cytochrome P450 monooxygenases, which are involved in its metabolic processing . The interaction with these enzymes often leads to the formation of various metabolites, which can further participate in different biochemical pathways. Additionally, (s)-Methyl 2-(methylamino)propanoate may interact with proteins and other biomolecules, influencing their activity and stability.
Cellular Effects
The effects of (s)-Methyl 2-(methylamino)propanoate on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that (s)-Methyl 2-(methylamino)propanoate can modulate the activity of certain signaling pathways, leading to changes in gene expression . These changes can affect various cellular functions, including cell growth, differentiation, and apoptosis. Additionally, (s)-Methyl 2-(methylamino)propanoate may impact cellular metabolism by altering the levels of specific metabolites and influencing metabolic flux.
Molecular Mechanism
At the molecular level, (s)-Methyl 2-(methylamino)propanoate exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors . These interactions can lead to enzyme inhibition or activation, depending on the specific context. For example, (s)-Methyl 2-(methylamino)propanoate may inhibit the activity of certain enzymes, thereby affecting the overall metabolic pathway. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of (s)-Methyl 2-(methylamino)propanoate in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the stability of (s)-Methyl 2-(methylamino)propanoate can vary depending on the experimental conditions . Over time, this compound may undergo degradation, leading to the formation of different metabolites. These metabolites can have distinct effects on cellular processes, which need to be considered in long-term studies. Additionally, the temporal effects of (s)-Methyl 2-(methylamino)propanoate on cellular function can provide insights into its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of (s)-Methyl 2-(methylamino)propanoate can vary significantly with different dosages in animal models. Studies have demonstrated that low doses of this compound may have beneficial effects, such as modulating specific biochemical pathways without causing toxicity . At higher doses, (s)-Methyl 2-(methylamino)propanoate can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in therapeutic applications.
Metabolic Pathways
(s)-Methyl 2-(methylamino)propanoate is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 monooxygenases . These enzymes catalyze the conversion of (s)-Methyl 2-(methylamino)propanoate into various metabolites, which can participate in different biochemical reactions. The metabolic pathways involving this compound can influence the overall metabolic flux and the levels of specific metabolites within the cell. Additionally, the interactions with cofactors and other enzymes can further modulate the metabolic fate of (s)-Methyl 2-(methylamino)propanoate.
Transport and Distribution
The transport and distribution of (s)-Methyl 2-(methylamino)propanoate within cells and tissues are critical for its biological activity. This compound can be transported across cellular membranes through specific transporters or passive diffusion . Once inside the cell, (s)-Methyl 2-(methylamino)propanoate can interact with binding proteins, which can influence its localization and accumulation. The distribution of this compound within different tissues can also affect its overall biological effects and therapeutic potential.
Subcellular Localization
The subcellular localization of (s)-Methyl 2-(methylamino)propanoate is essential for understanding its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, mitochondria, or nucleus . The targeting signals and post-translational modifications of (s)-Methyl 2-(methylamino)propanoate can direct it to these compartments, where it can exert its biochemical effects. The subcellular localization can also influence the interactions of (s)-Methyl 2-(methylamino)propanoate with other biomolecules and its overall biological activity.
Propriétés
IUPAC Name |
methyl (2S)-2-(methylamino)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-4(6-2)5(7)8-3/h4,6H,1-3H3/t4-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIUHUKRJAOTLS-BYPYZUCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


